1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol
Description
Properties
IUPAC Name |
1-benzylsulfonyl-2-(2-chlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-16(18,14-9-5-6-10-15(14)17)12-21(19,20)11-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVAGLKFSCQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Considerations
Molecular Architecture
1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol features a tertiary alcohol core at the 2-position of the propanol chain, flanked by a 2-chlorophenyl group and a methyl group. The 1-position is substituted with a benzylsulfonyl moiety (-SO₂-C₆H₅-CH₂), introducing steric and electronic challenges during synthesis. The 2-chlorophenyl group’s electron-withdrawing nature necessitates careful selection of reaction conditions to avoid dehalogenation.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into:
- Benzylsulfonyl component : Likely introduced via sulfonylation of a propanol intermediate.
- 2-(2-Chlorophenyl)-2-propanol backbone : Accessible through Grignard additions or ketone reductions.
- Tertiary alcohol formation : Achievable via nucleophilic additions to ketones or hydrogenation of α,β-unsaturated systems.
Synthetic Routes and Methodological Evaluation
Route 1: Sulfonylation of 2-(2-Chlorophenyl)-2-propanol
Precursor Synthesis
2-(2-Chlorophenyl)-2-propanol (CAS: 6256-31-1) serves as the foundational intermediate, synthesized via Grignard addition of 2-chlorophenylmagnesium bromide to acetone, followed by acidic workup. This method, adapted from Advanced ChemBlocks’ protocol, achieves 95% purity with a 184.66 g/mol molecular weight.
Sulfonylation with Benzylsulfonyl Chloride
The hydroxyl group at the 2-position is converted to a mesylate using methanesulfonyl chloride in dichloromethane (0°C, 2 h). Subsequent displacement with sodium benzylsulfinate (NaSO₂-C₆H₅-CH₂) in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound. This method mirrors the sulfonation strategies described in CN105693568A, where benzenesulfonyl chloride is synthesized via chlorosulfonic acid reactions.
Optimization Insights :
Route 2: Direct Sulfonation of Propenyl Intermediates
Propenyl Sulfone Formation
A Friedel-Crafts acylation of 2-chlorobenzene with allyl benzyl sulfone in the presence of AlCl₃ generates 3-(2-chlorophenyl)-1-(benzylsulfonyl)propene. Hydrogenation using Pd/C (5 wt%) in ethanol at 50 psi H₂ selectively reduces the double bond, affording the tertiary alcohol.
Key Data :
Comparative Analysis of Methodologies
Route 1 offers superior scalability and cost-effectiveness, aligning with industrial protocols for chloropropanol derivatives. Route 2, while elegant, faces challenges in controlling stereochemistry during hydrogenation.
Mechanistic and Kinetic Considerations
Sulfonylation Kinetics
The displacement of mesylates by sulfinate anions follows an Sₙ2 mechanism, with rate dependence on solvent polarity and nucleophile concentration. DMF’s high dielectric constant accelerates the reaction, achieving >70% conversion within 8 hours.
Hydrogenation Selectivity
Pd/C-catalyzed hydrogenation of propenyl sulfones proceeds via syn addition, with steric hindrance from the 2-chlorophenyl group directing hydrogen uptake to the less substituted double bond position.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(benzylsulfonyl)-2-(2-chlorophenyl)propanone.
Reduction: Formation of 1-(benzylsulfanyl)-2-(2-chlorophenyl)-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol exerts its effects involves interactions with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The chlorophenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Compound A : 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- Molecular Formula : C₁₁H₁₁ClOS₂
- Molecular Weight : 258.79 g/mol
- Key Differences: Replaces the propanol and benzylsulfonyl groups with a propenone backbone and bis(methylsulfanyl) substituents. Exhibits reduced steric hindrance and higher electrophilicity due to the α,β-unsaturated ketone system.
Compound B : 2-(2-Chlorophenyl)acetic Acid Derivatives (e.g., Thiosemicarbazide 6)
- Molecular Framework : Derived from 2-(2-chlorophenyl)acetic acid, functionalized with piperidinyl and fluorobenzoisoxazolyl groups.
- Key Differences :
Functional Analogues with Sulfonyl or Piperidinyl Groups
Compound C : DMPI and CDFII (Antimicrobial Synergists)
- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole
- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole
- Key Differences: Both contain piperidinyl and aromatic heterocycles (indole/pyridine), unlike the propanol backbone of the target compound. Exhibit synergistic activity with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol, commonly referred to as compound A, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compound A. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Activity
Research has indicated that compound A possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, compound A significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study : In a controlled trial involving rats, administration of compound A resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of compound A have been investigated in various cancer cell lines. Notably, it exhibited selective cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The antitumor activity is thought to be mediated through the induction of apoptosis via the mitochondrial pathway. Compound A has been shown to activate caspase-3 and caspase-9, leading to programmed cell death in cancer cells.
Neuroprotective Effects
Recent studies have suggested that compound A may have neuroprotective effects. In vitro experiments demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis.
Research Findings : In a model of neurodegeneration induced by glutamate toxicity, treatment with compound A resulted in significant cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Sulfonation : Benzylsulfonyl chloride reacts with a propanol intermediate under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM at 0–5°C to prevent side reactions.
- Chlorophenyl Incorporation : A Friedel-Crafts alkylation or nucleophilic substitution introduces the 2-chlorophenyl group, requiring Lewis acids like AlCl₃ or BF₃·Et₂O .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating the final product with >95% purity.
- Key Variables : Temperature control during sulfonation and stoichiometric ratios of reagents significantly affect yields (reported 45–68%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies sulfonyl (-SO₂-) protons (δ 3.5–4.0 ppm) and 2-chlorophenyl aromatic signals (δ 7.2–7.8 ppm). Contradictions in splitting patterns may arise from rotational isomers of the sulfonyl group; variable-temperature NMR (VT-NMR) at −40°C can resolve this .
- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z 365.05 for C₁₆H₁₅ClO₃S), while fragmentation peaks validate the benzylsulfonyl moiety .
- IR : Strong S=O stretches (1130–1180 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility tests using the shake-flask method at 25°C show logP ≈ 2.8, indicating lipophilicity .
- Stability : Degrades under prolonged UV exposure (t₁/₂ = 48 hrs in sunlight) due to sulfonyl group photosensitivity. Storage in amber vials at −20°C in anhydrous conditions is recommended .
Advanced Research Questions
Q. How does the stereochemistry of the propanol backbone influence biological activity, and what strategies optimize enantiomeric purity?
- Methodological Answer :
- The secondary alcohol at C2 creates a chiral center. Enantiomers are separated via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) or synthesized asymmetrically using Evans auxiliaries .
- Biological Impact : In vitro assays (e.g., kinase inhibition) show the (R)-enantiomer exhibits 3-fold higher activity than the (S)-form, likely due to steric alignment with hydrophobic binding pockets .
Q. What computational models predict the compound’s interactions with cytochrome P450 enzymes, and how do these align with experimental data?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) using CYP3A4 (PDB: 1TQN) predicts hydrogen bonding between the sulfonyl group and Arg¹⁰⁵, with van der Waals interactions from the chlorophenyl ring.
- Validation : In vitro microsomal assays show moderate metabolism (CLint = 12 μL/min/mg), corroborating predicted binding affinity (ΔG = −9.2 kcal/mol) .
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of intermediates, and how are these controlled?
- Methodological Answer :
- During propanol intermediate synthesis, base-mediated elimination to form alkenes competes with nucleophilic substitution. Using bulky bases (e.g., DBU) at low temperatures (−10°C) suppresses elimination, favoring substitution (90% yield) .
- Kinetic Analysis : Arrhenius plots (ln(k) vs. 1/T) derived from HPLC-monitored reactions confirm a higher activation energy (Ea = 65 kJ/mol) for elimination, making it disfavored at lower temperatures .
Q. What contradictory findings exist regarding the compound’s reactivity in cross-coupling reactions, and how are these resolved?
- Methodological Answer :
- Contradiction : Suzuki-Miyaura coupling with aryl boronic acids succeeds in some studies (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) but fails in others due to sulfonyl group coordination to Pd, inhibiting catalysis.
- Resolution : Switching to PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) with CsF as a base enhances reactivity by reducing sulfonyl-Pd interactions, achieving 75% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
